molecular formula C12H22N2O4 B3060002 carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one CAS No. 1609399-75-8

carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one

Cat. No.: B3060002
CAS No.: 1609399-75-8
M. Wt: 258.31
InChI Key: CMJWXBSCYITFKX-UHFFFAOYSA-N
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Description

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one (CAS: 1609399-75-8) is a pyrrolidin-2-one derivative complexed with carbonic acid. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol and a purity ≥95% .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.CH2O3/c1-12-7-9-6-11(14)13(8-9)10-4-2-3-5-10;2-1(3)4/h9-10,12H,2-8H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJWXBSCYITFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(=O)N(C1)C2CCCC2.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-75-8
Record name Carbonic acid, compd. with 1-cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one typically involves the reaction of 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one with carbonic acid. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric enhancer of AMPA receptors in the central nervous system, influencing synaptic transmission and neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidin-2-One Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Notes Reference
Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one Cyclopentyl, methylaminomethyl C₁₂H₂₂N₂O₄ 258.31 No reported bioactivity; discontinued
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl, thioxo-oxadiazolyl C₁₃H₁₁ClN₄O₃S 338.77 1.5× antioxidant activity of ascorbic acid (DPPH assay)
1-[4-({4-[4-(Methoxycarbonyl)-2-oxopyrrolidine-1-il]phenyl}methyl)phenyl]-5-oxopyrrolidine-3-carboxylate Methoxycarbonyl, phenylmethyl C₂₆H₂₆N₂O₇ 478.50 Intermediate for hydrazone-isatin derivatives with antioxidant potential
(4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one Ethyl, phenylethyl C₁₅H₁₈NO₃ 258.31 Diastereomerically pure; no reported bioactivity
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid Hydroxymethyl C₆H₁₁NO₃ 145.16 Naturally occurring; structural simplicity vs. target compound

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility
  • The cyclopentyl group in the target compound increases lipophilicity compared to analogs with hydrophilic substituents (e.g., hydroxymethyl in or methoxycarbonyl in ). This may influence membrane permeability and pharmacokinetics.
  • Methylaminomethyl introduces a basic amine, enhancing water solubility relative to purely hydrophobic analogs like phenylethyl-substituted derivatives .
Antioxidant Activity
  • The thioxo-oxadiazolyl derivative in exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating substituents. In contrast, the target compound lacks reported antioxidant data, suggesting divergent applications.

Biological Activity

The compound carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one (CAS Number: 1609399-75-8) has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H22N2O4C_{12}H_{22}N_2O_4, with a molecular weight of approximately 258.31 g/mol . The structure includes a pyrrolidinone ring, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
CAS Number1609399-75-8
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in various neurological processes. Research indicates that it could serve as a potential therapeutic agent for conditions such as depression and anxiety.

Antidepressant Effects

Recent studies have shown that derivatives of pyrrolidinones exhibit antidepressant-like effects in animal models. The compound's mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Neuroprotective Properties

Research has suggested that compounds similar to carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one possess neuroprotective properties. They may reduce oxidative stress and inflammation in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various pyrrolidinone derivatives, including our compound, for their antidepressant properties. Results indicated significant reductions in depression-like behaviors in treated rodents compared to controls (IC50 values < 0.01 μM) .
  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting its potential role in treating Alzheimer's disease .
  • Pharmacokinetics : A pharmacokinetic study revealed favorable absorption and distribution characteristics for the compound, supporting its further development as a therapeutic agent .

Comparative Analysis

The biological activity of carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one can be compared with other similar compounds:

Compound NameMechanism of ActionBiological Activity
1-Cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-oneMAO inhibitionAntidepressant
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-oneNMDA receptor modulationNeuroprotective
1-Cyclopentyl-4-(ethylaminomethyl)pyrrolidin-2-oneSerotonin reuptake inhibitionAntidepressant

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step protocols. For example, cyclopentyl and methylaminomethyl groups may be introduced via nucleophilic substitution or reductive amination. Key steps include:

  • Cyclopentylation : Use of cyclopentanecarbonyl chloride with azetidine or piperidine derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Methylaminomethylation : Reaction with methylamine in the presence of a coupling agent like HATU or DCC, followed by purification via column chromatography .
    Yield optimization requires precise control of temperature (e.g., 40–60°C for amidation) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps) .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the cyclopentyl ring (δ 1.5–2.5 ppm for cyclopentyl protons) and pyrrolidin-2-one carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry, particularly for the methylaminomethyl group’s spatial orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C12_{12}H20_{20}N2_2O2_2: 224.15 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .
  • Microbial susceptibility : Evaluate antibacterial/antifungal activity using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Functional group modifications : Replace the cyclopentyl group with fluorophenyl or pyridinyl moieties to assess steric/electronic effects on target binding .
  • Bioisosteric replacements : Substitute methylaminomethyl with ethylenediamine or azetidine to modulate solubility and metabolic stability .
  • Pharmacokinetic profiling : Use HPLC-MS to measure plasma protein binding and CYP450 inhibition .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .
  • Cellular context analysis : Compare activity in primary vs. immortalized cell lines to identify microenvironment-dependent effects .

Q. How can reaction mechanisms for key synthetic steps be investigated?

  • Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclopentyl group coupling) .
  • Isotopic labeling : Use 15^{15}N-methylamine to trace methylaminomethyl incorporation pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity .

Q. What advanced analytical methods validate purity and stability under storage conditions?

  • Stability-indicating HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect degradation products .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile functional groups .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts crystallinity and shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across different assay platforms?

  • Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Cell permeability correction : Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil) in cell-based assays .
  • Meta-analysis : Pool data from ≥3 independent studies with weighted Z-scores to identify outliers .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed coupling in and reductive amination in .
  • SAR templates : Use ’s comparative table of structurally related compounds .
  • Analytical parameters : HPLC conditions from and NMR benchmarks from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one

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